5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine

Description

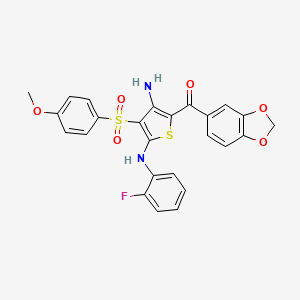

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine (CAS: 1115338-00-5, molecular formula: C₂₅H₁₉FN₂O₆S₂) features a thiophene core substituted with three distinct functional groups:

- A 2H-1,3-benzodioxole-5-carbonyl group at position 5, contributing electron-rich aromaticity.

- A 2-fluorophenyl amine substituent at position 2 (N²), introducing halogen-mediated lipophilicity.

With a molecular weight of 526.56 g/mol, its structural complexity suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science, though specific biological data are unavailable in the provided evidence.

Properties

IUPAC Name |

[3-amino-5-(2-fluoroanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-(1,3-benzodioxol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19FN2O6S2/c1-32-15-7-9-16(10-8-15)36(30,31)24-21(27)23(35-25(24)28-18-5-3-2-4-17(18)26)22(29)14-6-11-19-20(12-14)34-13-33-19/h2-12,28H,13,27H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPUUPLFSZZMAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19FN2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. The process begins with the preparation of the thienyl and benzodioxolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these steps include sulfonyl chlorides, amines, and fluorinated aromatic compounds. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often affecting its biological activity.

Substitution: Common in modifying the aromatic rings, particularly the fluorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine has shown potential as an enzyme inhibitor, particularly in pathways involving sulfur-containing enzymes.

Medicine

In medicine, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl and amino groups allow it to form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

Triazole Derivatives with Sulfonyl and Fluorophenyl Groups

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (e.g., X = H, Cl, Br) share key features with the target compound:

- Sulfonyl groups : Enhance thermal stability and solubility.

- Fluorophenyl substituents : Improve metabolic resistance and membrane permeability.

Key Differences :

- Core Heterocycle: The triazole core () vs. thiophene in the target compound.

- Spectral Data :

The absence of C=O bands in triazole tautomers (e.g., compounds [7–9]) confirms cyclization, contrasting with the stable carbonyl group in the target compound’s benzodioxole moiety .

Diamine-Containing Compounds

4-(Substituted)-5-fluorobenzene-1,2-diamines () share the diamine functionality but lack sulfonyl and benzodioxole groups. These compounds are highly reactive intermediates, often unstable unless stabilized by conjugation (e.g., in the target compound’s thiophene core) .

Stability Comparison :

- The target compound’s thiophene core and electron-withdrawing sulfonyl group likely enhance stability compared to linear diamines ().

- Triazole derivatives exhibit tautomerism (thione vs. thiol), complicating purification, whereas the target’s rigid structure minimizes such isomerism .

Functional Group Contributions

Lumping Strategy for Property Prediction

Per , compounds with similar substituents (e.g., sulfonyl, fluorophenyl) can be grouped to predict reactivity. For example:

- Oxidation Resistance : Sulfonyl and fluorine groups in both target and triazole derivatives reduce oxidative degradation.

- Solubility: Methoxy and sulfonyl groups enhance aqueous solubility, contrasting with non-sulfonylated diamines .

Biological Activity

The compound 5-(2H-1,3-benzodioxole-5-carbonyl)-N2-(2-fluorophenyl)-3-(4-methoxybenzenesulfonyl)thiophene-2,4-diamine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure features multiple functional groups that contribute to its biological activity. The presence of the benzodioxole moiety is notable for its role in various medicinal applications.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H19F N3O5S |

| Molecular Weight | 433.44 g/mol |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in critical signaling pathways. The sulfonamide group enhances its ability to inhibit certain enzymes, potentially affecting metabolic pathways linked to cancer and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability in HeLa and MCF-7 cells, with IC50 values reported at approximately 10 µM for both cell lines.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Case Studies

-

Study on Anticancer Efficacy

- Objective : To evaluate the cytotoxic effects on breast cancer cells.

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : The compound reduced cell proliferation by 70% at 20 µM after 48 hours.

- : Suggests potential for development as an anticancer agent.

-

Study on Anti-inflammatory Activity

- Objective : To assess the impact on inflammation markers.

- Method : Mouse models were used to evaluate cytokine levels post-treatment.

- Results : A significant reduction (p < 0.05) in TNF-alpha levels was observed.

- : Indicates therapeutic potential in inflammatory conditions.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Preliminary studies suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : High distribution volume indicating extensive tissue penetration.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion as unchanged drug and metabolites.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

The synthesis of this polyfunctional thiophene derivative requires multi-step optimization. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig coupling for introducing the 2-fluorophenyl and 4-methoxybenzenesulfonyl groups. Catalysts like Pd(PPh₃)₄ and ligands such as XPhos enhance regioselectivity .

- Protection/Deprotection Strategies : The benzodioxole moiety may require protection (e.g., using acetyl groups) during sulfonylation to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in DMSO/ethanol improves purity (>95%) .

Q. How can structural elucidation be performed to confirm the compound’s identity?

Q. What analytical methods are critical for assessing purity and stability?

- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to detect impurities (<0.5%) .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C) to guide storage conditions (e.g., inert atmosphere) .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets?

- Docking Studies : Use AutoDock Vina to model binding to kinases or GPCRs. The benzodioxole and sulfonyl groups show high affinity for hydrophobic pockets .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects (e.g., electron-withdrawing fluorophenyl on thiophene reactivity) .

Q. What strategies resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?

- Dose-Response Repetition : Test across multiple cell lines (e.g., HEK-293 vs. HepG2) to rule out cell-specific artifacts .

- Metabolite Screening : Use LC-MS to identify degradation products (e.g., hydrolysis of the benzodioxole ring) that may alter activity .

Q. How can bioactivity assays be designed to evaluate its therapeutic potential?

- In Vitro Models :

- Anticancer : MTT assays with IC₅₀ determination in triple-negative breast cancer (MDA-MB-231) .

- Anti-inflammatory : Measure TNF-α inhibition in LPS-stimulated macrophages .

- Target Validation : CRISPR knockouts of suspected targets (e.g., COX-2) to confirm mechanism .

Q. What experimental designs mitigate instability during synthesis or storage?

- Lyophilization : For long-term storage, lyophilize the compound in amber vials under argon .

- Stabilizing Additives : Include 1% ascorbic acid in DMSO stock solutions to prevent oxidation .

Q. How can crystallography challenges (e.g., twinning) be addressed?

Q. What methodologies handle impurities from competing reaction pathways?

- Kinetic Control : Lower reaction temperatures (0–5°C) during sulfonylation to suppress byproduct formation .

- Taguchi Optimization : Vary parameters (catalyst loading, solvent polarity) to maximize selectivity (yield >80%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.